molecular formula C16H13N3O2S2 B2533703 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide CAS No. 1396859-02-1

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2533703
CAS No.: 1396859-02-1
M. Wt: 343.42
InChI Key: ZGFZPSHYEVXEKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require precise control of temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function .

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14(19-16-18-11-6-7-21-8-13(11)23-16)12-9-22-15(17-12)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFZPSHYEVXEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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